(3-(Trifluoromethyl)benzyl)boronic acid

描述

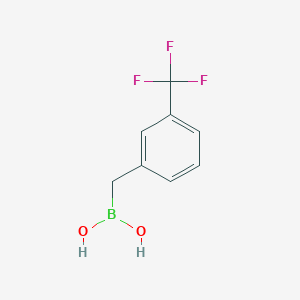

(3-(Trifluoromethyl)benzyl)boronic acid is an organoboron compound characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position and a boronic acid (-B(OH)₂) moiety. This compound is structurally significant due to the electron-withdrawing nature of the -CF₃ group, which enhances the acidity of the boronic acid and influences its reactivity in cross-coupling reactions. Its molecular formula is C₈H₇BF₃O₂ (assuming benzyl substitution), though closely related phenylboronic acid analogs (e.g., 3-(trifluoromethyl)phenylboronic acid, C₇H₆BF₃O₂, MW 189.93, CAS 1423-26-3) are well-documented .

Structure

2D Structure

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-2-6(4-7)5-9(13)14/h1-4,13-14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPAVUHCLJYRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734644 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-55-0 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[3-(trifluoromethyl)phenyl]methyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Strategies

The synthesis of boronic acids, including (3-(Trifluoromethyl)benzyl)boronic acid, generally involves two main strategies:

Addition of Organometallic Reagents to Boranes : This method involves reacting organometallic compounds with boranes (such as B(OR)3, BX3, aminoborane, or arylboronic esters) to form boronic acids. The choice of organometallic reagent and borane can significantly influence the yield and purity of the product.

Reaction of Triarylboranes with Ligands : Another approach is to react triarylboranes with ligands like diols or amino alcohols. This method allows for the formation of boronic acids with specific functional groups, which can be tailored for different applications.

Reaction Conditions and Catalysts

The choice of reaction conditions and catalysts is crucial for efficient synthesis. For Suzuki-Miyaura reactions, palladium-based catalysts are commonly used, often in conjunction with bases like sodium carbonate or potassium carbonate. Solvents such as toluene, dioxane, or methanol are preferred due to their stability and solubility properties.

Challenges and Considerations

- Stability and Handling : Boronic acids are generally stable but require careful handling due to their sensitivity to moisture and air.

- Purity and Yield : Achieving high purity and yield can be challenging and may require optimization of reaction conditions and purification techniques.

化学反应分析

Types of Reactions: (3-(Trifluoromethyl)benzyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Protodeboronation: Acidic conditions, such as hydrochloric acid, are employed.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Oxidation: Corresponding phenol.

Protodeboronation: Benzyl derivatives.

科学研究应用

Suzuki Coupling Reactions

One of the primary applications of (3-(trifluoromethyl)benzyl)boronic acid is in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base.

- Reaction Example : The coupling of this compound with aryl halides has been reported to yield various biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of several bioactive molecules. Its trifluoromethyl group contributes to enhanced biological activity and lipophilicity, making it a valuable building block in drug discovery.

- Case Study : A study demonstrated that this compound was instrumental in synthesizing inhibitors for specific cancer targets, showcasing its relevance in medicinal chemistry .

Research Findings and Insights

Recent studies have highlighted the versatility of this compound beyond traditional applications:

- Organocatalytic Reactions : The compound has been explored as a reagent in organocatalytic processes, enhancing reaction efficiency while minimizing environmental impact .

- Fluorinated Materials : Its incorporation into materials science has led to advancements in developing fluorinated polymers with unique properties suitable for electronics and coatings .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent in Suzuki coupling reactions to form biaryl compounds |

| Pharmaceutical Development | Key intermediate for synthesizing biologically active compounds |

| Organocatalytic Reactions | Enhances efficiency and selectivity in various organic transformations |

| Materials Science | Development of fluorinated polymers for specialized applications |

作用机制

The mechanism of action of (3-(Trifluoromethyl)benzyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or substituted alkene product.

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -F) increase boronic acid acidity, enhancing reactivity in Suzuki-Miyaura couplings .

- Benzyl or alkoxy substituents (e.g., -OBn) improve solubility and enable targeted delivery in biological systems .

Cross-Coupling Reactions

(3-(Trifluoromethyl)benzyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl compounds. For example:

Comparison of Reactivity :

*Estimated from stoichiometric data.

Antiproliferative and Tubulin Inhibition

- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM) . The -CF₃ group enhances binding affinity compared to carboxylic acid analogs (e.g., compound 17, inactive).

- 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid (FMPPP) induces apoptosis in prostate cancer cells via ERK/mTOR pathway modulation .

Intracellular Delivery

- Benzyl boronic acid conjugates (e.g., GFP-BB) facilitate nuclear targeting through importinα/β pathways, a property absent in non-boronic acid controls .

Physical Properties and Stability

生物活性

(3-(Trifluoromethyl)benzyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, which can influence their interaction with biological targets.

Research indicates that this compound exhibits significant anticancer properties through several mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit the proteasome's activity, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.

- Interaction with Androgen Receptors : A study demonstrated that derivatives containing boronic acid can act as antagonists for androgen receptors (AR), which are critical in prostate cancer progression. The trifluoromethyl group contributes to the binding affinity and selectivity towards these receptors .

- Cell Line Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including LAPC-4 (prostate cancer) and HepG2 (liver cancer) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position of substituents on the benzene ring significantly affects the biological activity of boronic acid derivatives. The trifluoromethyl group enhances potency by increasing hydrophobic interactions with target proteins .

| Compound | Activity | Target Cell Line | IC50 Value |

|---|---|---|---|

| 3-(Trifluoromethyl)benzylboronic acid | Anticancer | LAPC-4 | 18.76 µg/mL |

| 5-chloropyrazine derivative | Anticancer | LAPC-4 | Not specified |

| Quercetin-derived boronic ester | Antioxidant | N/A | IC50: 0.11 µg/mL |

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of this compound in animal models. Histological evaluations showed no significant toxicity at therapeutic doses, indicating a favorable safety profile for potential clinical applications .

常见问题

Q. How does this compound interact with biomolecules in fluorescence-based assays?

- Answer : The boronic acid forms reversible esters with diols (e.g., sugars), enabling applications in glucose sensing. In viologen-based fluorescent probe arrays, the CF₃ group increases binding affinity for sugar alcohols (Kd ~10⁻⁴ M) via hydrophobic interactions .

Methodological Guidelines

- Handling Contradictions : When observing divergent biological activities, confirm boronic acid stability under assay conditions (e.g., pH, redox environment) using ¹¹B NMR .

- Experimental Design : For drug delivery studies, include controls with benzyl-modified analogs to isolate the boronic acid’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。